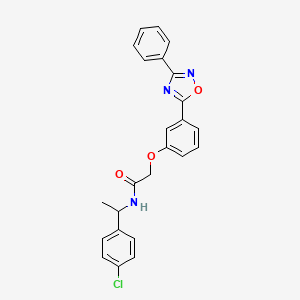

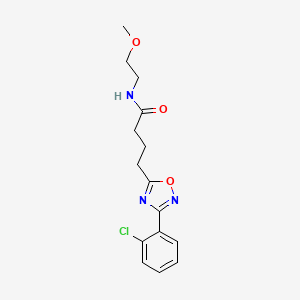

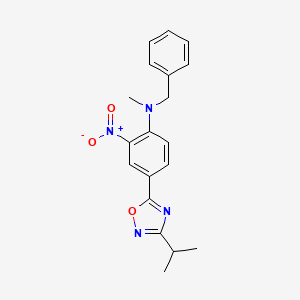

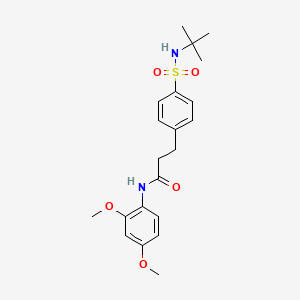

![molecular formula C21H21N5O B7695023 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide, also known as IQ-1S, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of biology. This compound has been synthesized using a variety of methods and has been shown to have promising effects on various biochemical and physiological processes. In

Wissenschaftliche Forschungsanwendungen

N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide: belongs to the class of pyrazolo[3,4-b]quinolines , which exhibit intriguing structural features and potential biological activities . These compounds can exist in two tautomeric forms: the 1H-isomer and the 2H-isomer.

Structure: The compound’s structure consists of a pyrazole ring fused with a quinoline ring, resulting in a bicyclic heterocycle (Figure 1). Its close resemblance to purine bases like adenine and guanine has attracted significant interest in medicinal chemistry.

!Compound Structure

Synthesis

Various synthetic methods have been employed to access these compounds. Notably, starting from either a preformed pyrazole or pyridine, researchers have achieved successful syntheses. For instance, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908, while Bulow later prepared N-phenyl-3-methyl substituted derivatives .

Biomedical Applications

Let’s explore the diverse applications of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide:

Anticancer Properties: Studies have investigated its potential as an anticancer agent due to its structural similarity to purine bases. Researchers have explored its effects on cell proliferation, apoptosis, and tumor growth inhibition.

Kinase Inhibition: The compound’s kinase inhibitory activity has drawn attention. It may modulate critical signaling pathways involved in cell growth, differentiation, and survival.

Anti-inflammatory Effects: Given its heterocyclic nature, it could exhibit anti-inflammatory properties. Researchers have explored its impact on inflammatory mediators and cytokines.

Antimicrobial Activity: The compound’s unique structure suggests potential antimicrobial effects. Investigations have focused on its activity against bacteria, fungi, and viruses.

Neuroprotective Potential: Considering its resemblance to purines, it might influence neuronal function. Neuroprotective studies have explored its effects on neurodegenerative diseases.

Metabolic Disorders: Researchers have investigated its role in metabolic disorders such as diabetes and obesity. Its impact on glucose homeostasis and lipid metabolism is of interest.

Cardiovascular Applications: The compound’s cardiovascular effects, including vasodilation and antiplatelet activity, warrant further exploration.

Drug Design and Optimization: Finally, its structural motifs could inspire novel drug design strategies. Researchers continue to explore modifications for enhanced pharmacological properties.

Eigenschaften

IUPAC Name |

N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O/c1-13(2)12-26-20-17(10-16-9-14(3)6-7-18(16)23-20)19(25-26)24-21(27)15-5-4-8-22-11-15/h4-11,13H,12H2,1-3H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGMEWQZWLLIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CN=CC=C4)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3Z)-6-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

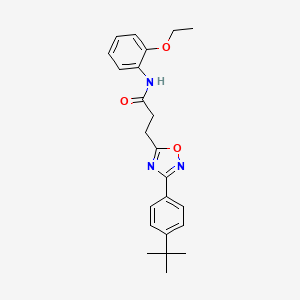

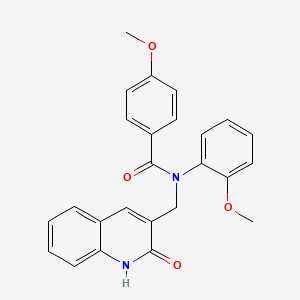

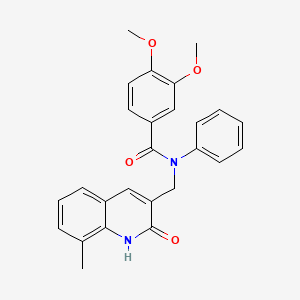

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)